Cas no 852934-02-2 (4-(2-oxopyrrolidin-1-yl)methylbenzoic Acid)

4-(2-oxopyrrolidin-1-yl)methylbenzoic Acid structure
852934-02-2 structure
Product name:4-(2-oxopyrrolidin-1-yl)methylbenzoic Acid
CAS No:852934-02-2
MF:C12H13NO3
MW:219.2365
CID:2951638
PubChem ID:4962200

4-(2-oxopyrrolidin-1-yl)methylbenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-[(2-氧代吡咯烷-1-基)甲基]苯甲酸
    • 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid
    • 4-((2-Oxopyrrolidin-1-yl)methyl)benzoic acid
    • HMS1749I10
    • 4-(2-oxopyrrolidin-1-ylmethyl)benzoic acid
    • 4-(2-Oxo-pyrrolidin-1-ylmethyl)benzoic acid
    • 4-[(2-oxopyrrolidin-1-yl)methyl]benzoicAcid
    • 4-[(2-oxo-1-pyrrolidinyl)methyl]benzoic acid
    • benzoic acid, 4-[(2-oxo-1-pyrrolidinyl)methyl]-
    • 4-(2-oxopyrrolidin-1-yl)methylbenzoic Acid
    • Inchi: 1S/C12H13NO3/c14-11-2-1-7-13(11)8-9-3-5-10(6-4-9)12(15)16/h3-6H,1-2,7-8H2,(H,15,16)
    • InChI Key: MXSDEKJNUFFBSR-UHFFFAOYSA-N
    • SMILES: O=C1C([H])([H])C([H])([H])C([H])([H])N1C([H])([H])C1C([H])=C([H])C(C(=O)O[H])=C([H])C=1[H]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 282
  • Topological Polar Surface Area: 57.6
  • XLogP3: 0.8

4-(2-oxopyrrolidin-1-yl)methylbenzoic Acid PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
O992023-100mg
4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid
852934-02-2
100mg
$ 250.00 2022-06-03
TRC
O992023-10mg
4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid
852934-02-2
10mg
$ 50.00 2022-06-03
Enamine
EN300-13062-5.0g
4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid
852934-02-2 95%
5.0g
$1251.0 2023-02-09
Enamine
EN300-13062-0.05g
4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid
852934-02-2 95%
0.05g
$101.0 2023-02-09
Enamine
EN300-13062-10.0g
4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid
852934-02-2 95%
10.0g
$2275.0 2023-02-09
Enamine
EN300-13062-2500mg
4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid
852934-02-2 95.0%
2500mg
$738.0 2023-09-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1303742-2.5g
4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid
852934-02-2 95%
2.5g
¥17269.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1303742-500mg
4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid
852934-02-2 95%
500mg
¥8467.00 2024-07-28
Enamine
EN300-13062-250mg
4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid
852934-02-2 95.0%
250mg
$213.0 2023-09-30
Enamine
EN300-13062-5000mg
4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid
852934-02-2 95.0%
5000mg
$1251.0 2023-09-30

4-(2-oxopyrrolidin-1-yl)methylbenzoic Acid Related Literature

Additional information on 4-(2-oxopyrrolidin-1-yl)methylbenzoic Acid

4-(2-Oxopyrrolidin-1-yl)methylbenzoic Acid: A Comprehensive Overview

4-(2-Oxopyrrolidin-1-yl)methylbenzoic Acid, identified by the CAS number 852934-02-2, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development and material science. In this article, we delve into the properties, synthesis, applications, and recent advancements associated with this compound.

The molecular structure of 4-(2-Oxopyrrolidin-1-yl)methylbenzoic Acid comprises a benzoic acid moiety linked to a 2-oxopyrrolidine group via a methylene bridge. This configuration imparts the compound with distinct chemical properties, including moderate acidity and reactivity towards nucleophilic attack. The benzoic acid group is known for its ability to form hydrogen bonds, which can influence the compound's solubility and bioavailability.

Recent studies have explored the synthesis of 4-(2-Oxopyrrolidin-1-yl)methylbenzoic Acid through various routes, with a focus on optimizing reaction conditions for scalability and efficiency. One notable approach involves the coupling of 4-bromomethylbenzoic acid with pyrrolidone derivatives under palladium-catalyzed cross-coupling conditions. This method has been shown to yield high-purity product with excellent regioselectivity.

In terms of applications, 4-(2-Oxopyrrolidin-1-yl)methylbenzoic Acid has demonstrated potential in the development of bioactive molecules. Researchers have investigated its role as a building block in medicinal chemistry, particularly in the design of inhibitors for enzymes such as kinases and proteases. The compound's ability to form stable amide bonds makes it an attractive candidate for peptide synthesis and drug delivery systems.

Recent advancements in computational chemistry have enabled detailed studies of the electronic properties and reactivity of 4-(2-Oxopyrrolidin-1-yl)methylbenzoic Acid. Quantum mechanical calculations have provided insights into its frontier molecular orbitals, which are critical for understanding its reactivity in various chemical transformations. These findings have been instrumental in guiding experimental designs for new synthetic pathways.

The integration of experimental and computational approaches has also facilitated the exploration of 4-(2-Oxopyrrolidin-1-yl)methylbenzoic Acid's role in materials science. For instance, researchers have examined its potential as a precursor for polymeric materials with tailored mechanical and thermal properties. The compound's ability to undergo polymerization under specific conditions opens avenues for its use in advanced materials development.

In conclusion, 4-(2-Oxopyrrolidin-1-yl)methylbenzoic Acid, with its unique structure and versatile reactivity, continues to be a focal point in chemical research. Its applications span across drug discovery, material science, and synthetic chemistry, driven by ongoing advancements in both experimental techniques and computational modeling.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:852934-02-2)4-(2-oxopyrrolidin-1-yl)methylbenzoic Acid
Purity:99%
Quantity:1g
Price ($):240